molecular formula C20H29N3O2S B5665657 9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-[3-(ethylthio)propanoyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5665657
M. Wt: 375.5 g/mol
InChI Key: PGBFHARWLKIOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves the spirocyclization of pyridine substrates. A notable method entails the in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, a process that can be facilitated by catalysts such as Ti(OiPr)4 (Parameswarappa & Pigge, 2011). Moreover, multi-component reactions (MCRs) have been employed to synthesize functionalized diazaspiro[5.5]undecane derivatives, showcasing the versatility of this scaffold in synthetic chemistry (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by the presence of a spiro-annulated structure, which can exhibit interesting electronic properties due to the interaction between donor and acceptor groups. For instance, certain derivatives have been designed for use as organic molecular electronic materials, highlighting the significance of the spiro-annulated structure in determining the compound's electronic characteristics (Zhou et al., 2001).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives can undergo various chemical reactions, including Michael addition, which is a pivotal step in the divergent synthesis of substituted derivatives. This flexibility in chemical reactivity allows for the introduction of various functional groups, thereby modifying the compound's properties for targeted applications (Yang et al., 2008).

properties

IUPAC Name

9-(3-ethylsulfanylpropanoyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2S/c1-2-26-14-6-19(25)22-12-8-20(9-13-22)7-3-18(24)23(16-20)15-17-4-10-21-11-5-17/h4-5,10-11H,2-3,6-9,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBFHARWLKIOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)N1CCC2(CCC(=O)N(C2)CC3=CC=NC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.